

Application of Nucleoprotein (118-126) in Immunology Research: A Detailed Guide

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Compound of Interest

Compound Name: Nucleoprotein (118-126)

Cat. No.: B10799526

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Application Notes

The peptide corresponding to amino acids 118-126 of the Lymphocytic Choriomeningitis Virus (LCMV) Nucleoprotein (NP), with the sequence RPQASGVYM, is a cornerstone reagent in immunology, particularly in the study of CD8+ T-cell responses. This nonapeptide is the immunodominant H-2Ld-restricted epitope in BALB/c mice, meaning it elicits the most significant portion of the cytotoxic T-lymphocyte (CTL) response during an LCMV infection.[1][2][3] In fact, the CD8+ T-cell response in these mice is almost monospecific to this epitope, with over 95% of responding cells targeting NP (118-126).[1] This high immunogenicity makes it an invaluable tool for researchers in several key areas.[4]

Primary Applications:

- Model Antigen for T-Cell Immunity:** Due to its potent and focused immunogenicity, NP (118-126) is widely used as a model antigen to investigate the fundamental mechanisms of CD8+ T-cell activation, differentiation, memory formation, and effector function.[5][6] Researchers use this peptide to track antigen-specific T cells throughout an immune response.
- Vaccine Development and Efficacy Testing:** The peptide is incorporated into various vaccine platforms, including DNA vaccines and recombinant viral vectors, to evaluate their ability to induce robust cellular immunity.[7] By measuring the T-cell response to NP (118-126), developers can quantify the potency of a vaccine candidate.

- Immunomonitoring Assays: NP (118-126) is the stimulating agent in a variety of T-cell assays, such as ELISpot, Intracellular Cytokine Staining (ICS), and cytotoxicity assays.[8] These experiments allow for the precise quantification and functional characterization of antigen-specific T cells from immunized or infected animals.
- Tumor Immunology Research: To study anti-tumor immunity in a controlled manner, the coding sequence for the NP (118-126) epitope has been engineered into tumor antigens.[4] [9] This allows researchers to track the T-cell response against a "foreign" epitope expressed by cancer cells, providing a model system to test immunotherapies.[9]
- Study of Antigen Processing and Presentation: The peptide is used to investigate the cellular machinery involved in processing viral proteins and presenting their fragments on MHC class I molecules.[10][11]

Quantitative Data Summary

The following tables summarize quantitative data related to the use of **Nucleoprotein (118-126)** in immunological studies.

Parameter	Value	Context	Source
T-Cell Frequency (Acute Infection)	~1 in 1000 spleen cells	Frequency of NP (118-126)-specific CTL precursors 8 days after LCMV infection in BALB/c mice.	[5]
T-Cell Frequency (DNA Vaccination)	0.8% of total CD8+ T cells	Frequency of NP (118-126)-specific CD8+ T cells 7 days after immunization with a Modified Vaccinia Ankara (MVA) vector expressing the NP antigen.	[12]
Peptide Concentration (Cytotoxicity Assay)	10^{-6} M to 10^{-10} M	Graded concentrations of synthetic NP (118-126) peptide used to load target cells for chromium-release cytotoxicity assays.	[4]
Peptide Concentration (T-Cell Restimulation)	10^{-6} M (1 μ g/mL)	Concentration used for in vitro restimulation of splenocytes for Intracellular Cytokine Staining (ICS) to quantify IFN- γ production.	[6][8]
MHC-I Binding	High Affinity	NP (118-126) from LCMV, Lassa fever virus, and Mopeia virus binds with high	

affinity to the H-2Ld
MHC class I molecule.

Experimental Protocols & Methodologies

Protocol 1: In Vitro T-Cell Stimulation and Intracellular Cytokine Staining (ICS)

This protocol is used to identify and quantify NP (118-126)-specific CD8⁺ T cells based on their production of cytokines, typically Interferon-gamma (IFN- γ), upon stimulation.

Materials:

- Single-cell suspension of splenocytes from immunized or infected BALB/c mice.
- Complete RPMI-1640 medium.
- NP (118-126) peptide (e.g., JPT Peptide Technologies, Cat# RP14535).
- Brefeldin A (Golgi transport inhibitor).
- Anti-mouse CD8, anti-mouse IFN- γ antibodies, and a viability dye for flow cytometry.

Procedure:

- Prepare a single-cell suspension of splenocytes from mice.
- Plate $1-2 \times 10^6$ cells per well in a 96-well plate.
- Stimulate the cells by adding NP (118-126) peptide to a final concentration of 1-2 $\mu\text{g/mL}$ (approx. 2 μM). Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., PMA/Ionomycin).
- Incubate for 1-2 hours at 37°C, 5% CO₂.
- Add Brefeldin A to each well to a final concentration of 10 $\mu\text{g/mL}$ to inhibit cytokine secretion.
- Incubate for an additional 4-5 hours at 37°C, 5% CO₂.

- Harvest the cells and stain for surface markers (e.g., CD8) and viability.
- Fix and permeabilize the cells according to the manufacturer's protocol.
- Stain for intracellular IFN- γ .
- Analyze the cells by flow cytometry, gating on live, CD8+ lymphocytes to determine the percentage of IFN- γ -producing cells.

Protocol 2: Chromium-Release Cytotoxicity Assay

This classic assay measures the ability of cytotoxic T-lymphocytes to lyse target cells presenting the NP (118-126) epitope.

Materials:

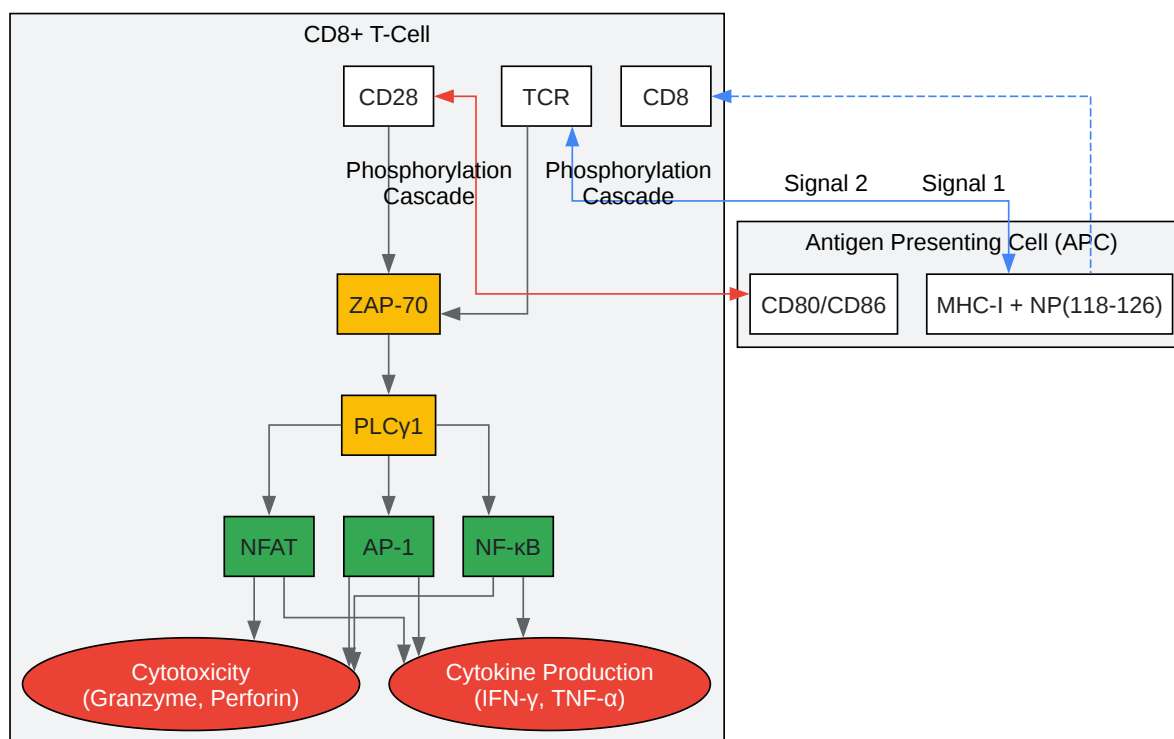
- Effector cells: Splenocytes from mice immunized with an agent expressing LCMV NP.
- Target cells: Syngeneic cell line (e.g., BALB/c-SV fibroblasts) that can be loaded with the peptide.[\[4\]](#)
- NP (118-126) peptide.
- Sodium Chromate (^{51}Cr).
- Gamma counter.

Procedure:

- Target Cell Preparation:
 - Incubate target cells with ^{51}Cr for 1-2 hours to label them.
 - Wash the cells thoroughly to remove excess ^{51}Cr .
 - Load the labeled target cells with graded concentrations of NP (118-126) peptide (e.g., 10^{-6} M to 10^{-10} M) for 1 hour.[\[4\]](#)
- Co-culture:

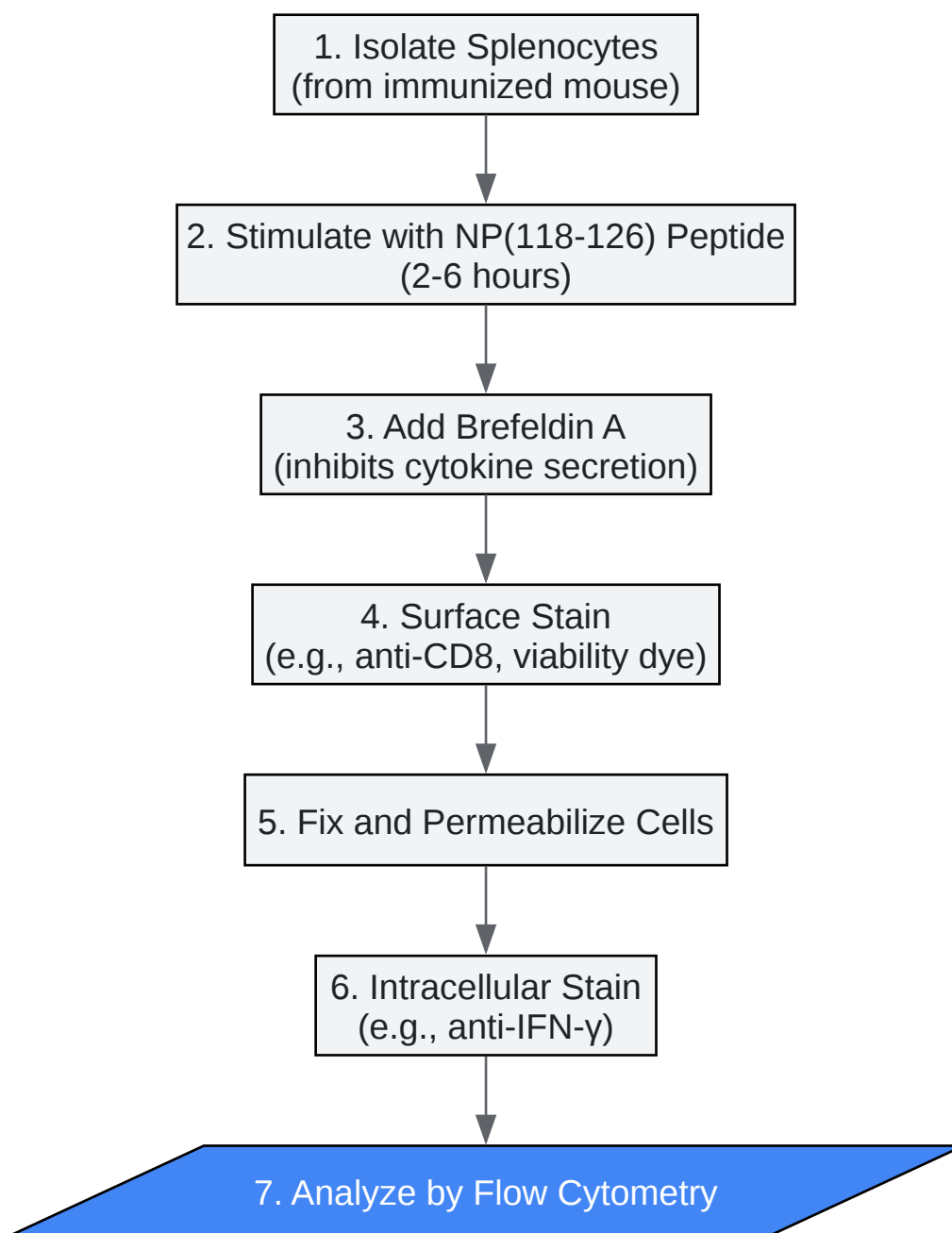
- Plate a fixed number of labeled target cells (e.g., 1×10^4) in a 96-well plate.
- Add effector cells at various effector-to-target (E:T) ratios.
- Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
- Incubation: Incubate the plate for 4-6 hours at 37°C.
- Measurement:
 - Centrifuge the plate and collect the supernatant.
 - Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Calculation:
 - Calculate the percentage of specific lysis using the formula: $\% \text{ Specific Lysis} = 100 * (\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})$

Visualizations: Diagrams and Workflows



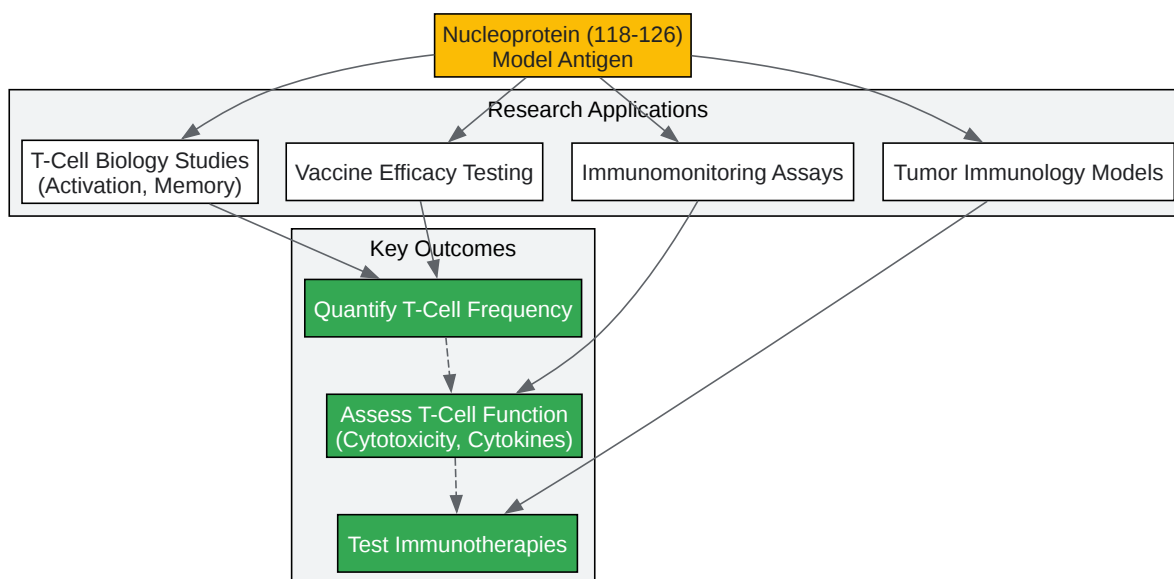
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Caption: TCR signaling pathway initiated by NP(118-126) presentation.



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Caption: Workflow for Intracellular Cytokine Staining (ICS) assay.



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Caption: Logical relationship of NP(118-126) and its applications.

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